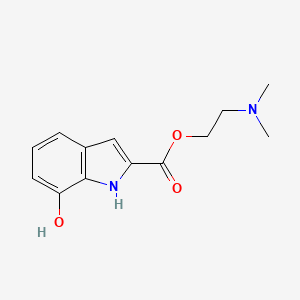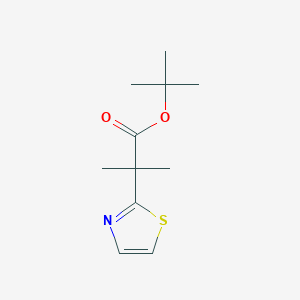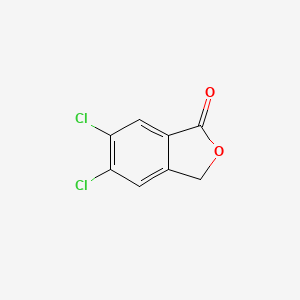
C15H26N2O5Si
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C15H26N2O5Si is a complex organic compound that features a pyrimidine ring fused with a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C15H26N2O5Si typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of hydroxyl groups using tert-butyl dimethylsilyl chloride in the presence of imidazole . The key step involves the Horner–Wadsworth–Emmons olefination to introduce the enyne side chain .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
C15H26N2O5Si undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The silyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the pyrimidine ring results in dihydropyrimidine derivatives.
Scientific Research Applications
C15H26N2O5Si has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of C15H26N2O5Si involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt metabolic pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilane: A simpler compound with similar protective group properties.
tert-Butyl(4-iodobutoxy)dimethylsilane: Another compound used in organic synthesis with similar functional groups.
Uniqueness
C15H26N2O5Si is unique due to its combination of a pyrimidine ring and a tetrahydrofuran moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
76223-05-7 |
|---|---|
Molecular Formula |
C15H26N2O5Si |
Molecular Weight |
342.46 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H26N2O5Si/c1-15(2,3)23(4,5)22-10-8-13(21-11(10)9-18)17-7-6-12(19)16-14(17)20/h6-7,10-11,13,18H,8-9H2,1-5H3,(H,16,19,20)/t10-,11+,13+/m0/s1 |
InChI Key |
CYEAJMJUHMELTK-DMDPSCGWSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8574515.png)
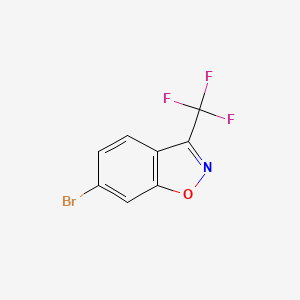
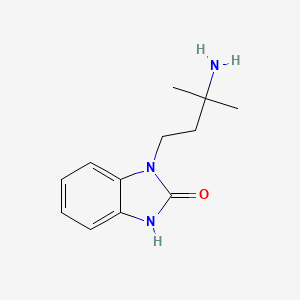
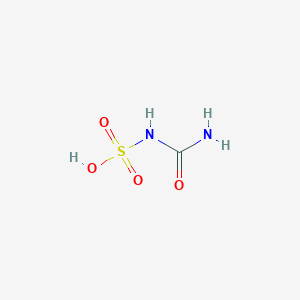
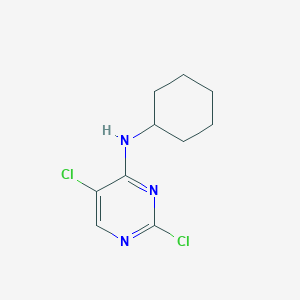
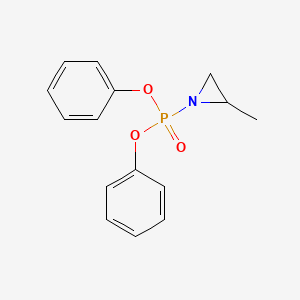
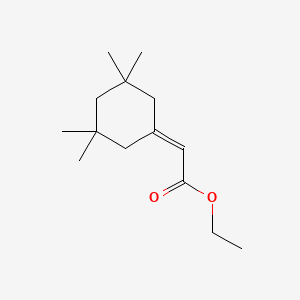
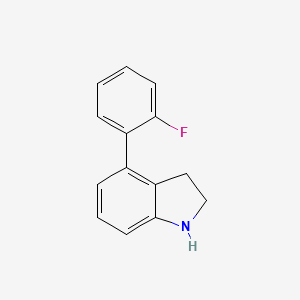
![4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B8574567.png)
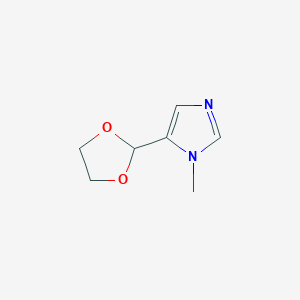
![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (S)-](/img/structure/B8574573.png)
